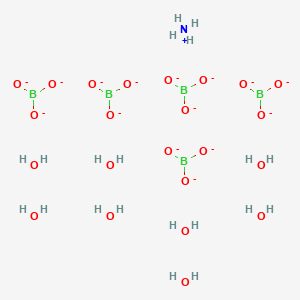
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Boc-amino)phthalimide: is a chemical compound that features a phthalimide group attached to an amino group, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Phthalic Anhydride and Ammonia: Phthalimide can be prepared by heating phthalic anhydride with alcoholic ammonia, yielding a high percentage of the product.
Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate ((Boc)2O) under various conditions, such as base-catalyzed reactions using DMAP, aqueous NaOH, or NaHMDS
Industrial Production Methods: Industrial production methods for N-(Boc-amino)phthalimide typically involve large-scale synthesis using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Boc-amino)phthalimide can undergo oxidation reactions using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, NaH, NaNH2
Major Products:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced amine derivatives.
Substitution: N-alkyl phthalimides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Boc-amino)phthalimide is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis due to its stability and ease of removal under mild acidic conditions .
Biology and Medicine: In biological research, N-(Boc-amino)phthalimide is used in the synthesis of various bioactive molecules and pharmaceuticals. Its role in protecting amine groups makes it essential in the development of peptide-based drugs .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of N-(Boc-amino)phthalimide primarily involves the protection of amine groups. The Boc group is electron-withdrawing, which decreases the electron density on the nitrogen atom, making it less reactive. This protection is crucial during multi-step synthesis processes to prevent unwanted reactions .
Vergleich Mit ähnlichen Verbindungen
- N-(tert-Butoxycarbonylamino)phthalimide
- N′-Boc-N,N-phthaloylhydrazine
- Phthalimide
Uniqueness: N-(Boc-amino)phthalimide stands out due to its dual protection mechanism, which offers enhanced stability and selectivity in synthetic applications. Compared to other similar compounds, it provides a balance between stability and ease of removal, making it highly versatile in various chemical processes .
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
N-(1,3-dioxoisoindol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12(18)14-15-10(16)8-6-4-5-7-9(8)11(15)17/h4-7H,1-3H3,(H,14,18) |
InChI-Schlüssel |
PIDPCPYDJFWXQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)






![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)

![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)


